N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)cyclopropanamine
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Overview
Description
N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)cyclopropanamine is a complex organic compound characterized by its unique structural features. This compound is part of a class of molecules known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)cyclopropanamine typically involves multiple steps. One common method includes the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) to form the intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol . This intermediate can then be further modified through various chemical reactions to introduce the cyclopropanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)cyclopropanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrocarbon compounds.
Scientific Research Applications
N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene, such as:
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol
Uniqueness
N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)cyclopropanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H29N |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C19H29N/c1-13(20-15-7-8-15)14-6-9-16-17(12-14)19(4,5)11-10-18(16,2)3/h6,9,12-13,15,20H,7-8,10-11H2,1-5H3 |
InChI Key |
QHGGSWAUFGOUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)NC3CC3 |
Origin of Product |
United States |
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